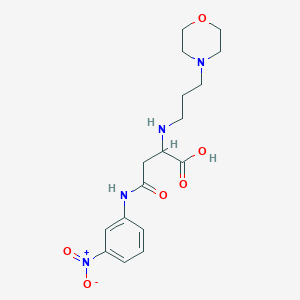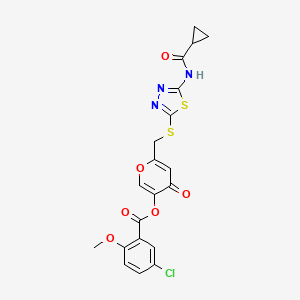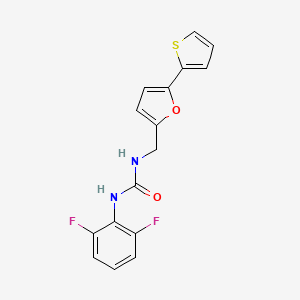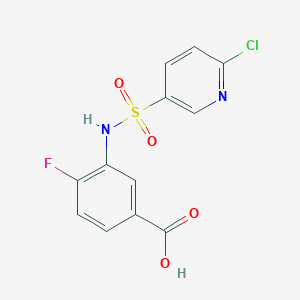
N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C13H11F3N2O2 and its molecular weight is 284.238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthetic Pathways and Derivatives : Research on benzamide derivatives, including those with trifluoroethoxy ring substituents, has focused on their synthesis for potential therapeutic applications. For instance, the synthesis of N-(piperidylalkyl)trifluoroethoxybenzamides has been explored for their antiarrhythmic activity, showcasing the compound's role in the development of new therapeutic agents (Banitt et al., 1977).
Antitubercular Scaffold : Another study has demonstrated the synthesis of novel derivatives of benzamide for antitubercular activity. These derivatives, synthesized using ultrasound-assisted green chemistry methods, showed promising activity against Mycobacterium tuberculosis, highlighting the potential of benzamide compounds in addressing tuberculosis (Nimbalkar et al., 2018).
Chemical Properties and Reactions
Catalytic Reactions : The reactivity of benzamide with catalytic mixtures has been studied for the synthesis of N-ethylbenzamide, indicating the versatility of benzamide derivatives in catalytic reactions (Wang and Widenhoefer, 2004).
Cytotoxicity Against Melanoma : Benzamide derivatives have been evaluated for their cytotoxicity against melanoma, suggesting their potential use in targeted drug delivery for melanoma therapy. This research shows the broader implications of benzamide derivatives in cancer treatment (Wolf et al., 2004).
Sensing and Material Science
Colorimetric Sensing of Fluoride Anions : A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives has revealed their application in colorimetric sensing of fluoride anions. These derivatives exhibit a significant color transition in the presence of fluoride ions, demonstrating the compound's utility in chemical sensing applications (Younes et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-7-20-11-4-3-9(13(14,15)16)8-10(11)12(19)18-6-5-17/h2-4,8H,1,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQQREDFGBVRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)




![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2505755.png)





![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2505765.png)

![4-{4-cyano-5-[(4-methoxybenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2505769.png)
